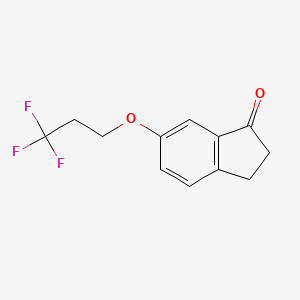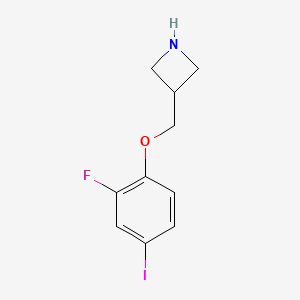
1-(Cyclobutylmethoxy)-2-fluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethoxy)-2-fluoro-4-iodobenzene is a chemical compound characterized by a benzene ring substituted with a fluorine atom at the second position, an iodine atom at the fourth position, and a cyclobutylmethoxy group at the first position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluoro-4-iodobenzene as the starting material.
Cyclobutylmethoxy Group Introduction: The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 2-fluoro-4-iodobenzene with cyclobutylmethyl chloride in the presence of a strong base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
Scale-Up Considerations: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Safety and Environmental Concerns: Proper handling of reagents and waste management are crucial in an industrial setting to ensure safety and minimize environmental impact.
Chemical Reactions Analysis
Oxidation: 1-(Cyclobutylmethoxy)-2-fluoro-4-iodobenzene can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Reagents like sodium iodide (NaI) in acetone, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are often used.
Major Products Formed: Products of these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound's unique properties make it useful in materials science, such as in the design of advanced polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action depends on the specific application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to biological effects.
Pathways Involved: The pathways can involve various biochemical processes, such as enzyme inhibition or receptor binding, which are crucial for the compound's activity.
Comparison with Similar Compounds
Similar Compounds: Compounds with similar structures include 1-(cyclobutylmethoxy)-2-fluoro-4-methylbenzene and 1-(cyclobutylmethoxy)-2-fluoro-4-bromobenzene.
Properties
IUPAC Name |
1-(cyclobutylmethoxy)-2-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIO/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHCSYFJIVOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














